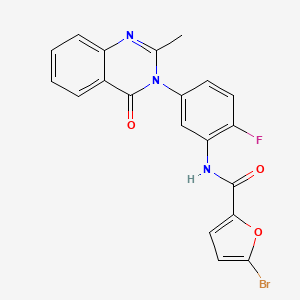

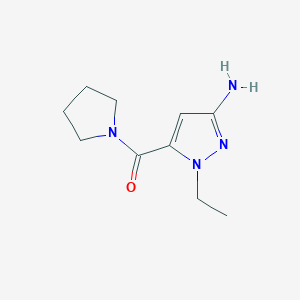

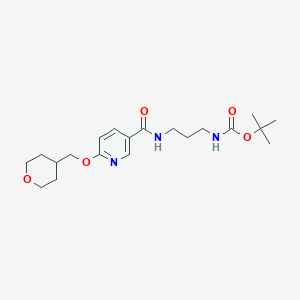

![molecular formula C9H11N3O2 B2634480 Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 2344678-81-3](/img/structure/B2634480.png)

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It is a derivative of imidazo[1,5-a]pyrimidine , which are structural analogs (isosteres) of purine bases, e.g., adenine and guanine .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reduction of ethyl imidazo[1,5-a]-pyrimidine-3-carboxylate using H2 over Pd/C leads to the formation of this compound .

Applications De Recherche Scientifique

Synthesis Applications

Synthetic Methodologies and Intermediate Compounds :Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate is utilized in various synthetic methodologies for producing polyfunctional compounds. For instance, it acts as a precursor in the synthesis of polyfunctional 5,6,7,8-tetrahydroimidazo-[1,5-c]pyrimidin-5-ones via the aza-Wittig reaction, intramolecular cyclization, and 1,3-prototropic shift, yielding ethyl 3-alkyl(aryl)amino-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-8-carboxylates (Lebed', 2009). Also, it has been reported in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerisation in solutions to form ethyl 3-polyfluoroalkyl-3-oxo-2-[(azol-3-yl)aminomethylidene]propionates (Goryaeva, 2009).

Chemical Properties and Reactions :The compound shows versatility in its chemical properties and reactions. It's involved in microwave-mediated regioselective synthesis processes, particularly under solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines. This synthesis is characterized by spectral data and confirmed by X-ray analysis, suggesting specific reaction pathways (Eynde, 2001). Additionally, it serves as a source for imidazopyrimidine and aminoindole derivatives through the reaction with other chemicals and subsequent rearrangements (Marjani, 2010).

Biological and Pharmacological Research

Antimicrobial and Anticancer Activities :In pharmacological research, this compound derivatives have been explored for their antimicrobial and anticancer properties. For instance, certain derivatives synthesized from ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates have shown promising antimicrobial activity (Farag, 2008). Furthermore, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, derived from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have displayed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, 2020).

Propriétés

IUPAC Name |

ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKWQQPJUGFOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=NC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

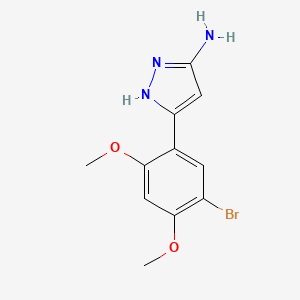

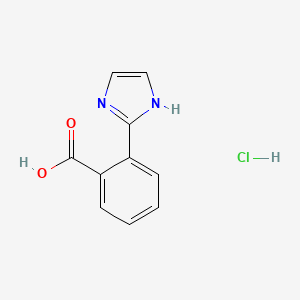

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

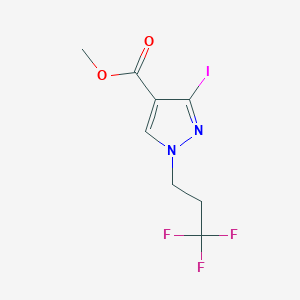

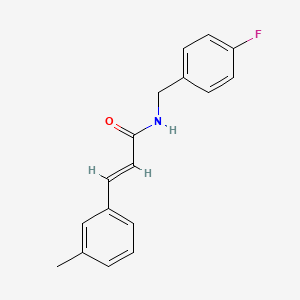

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

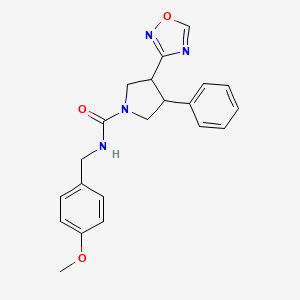

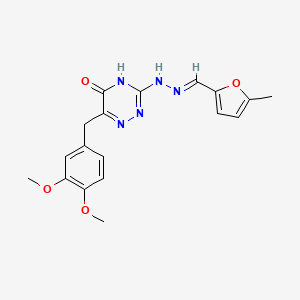

![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)

![5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2634415.png)